molecular formula C21H22O10 B1668892 Choerospondin CAS No. 81202-36-0

Choerospondin

Cat. No. B1668892
CAS RN: 81202-36-0
M. Wt: 434.4 g/mol
InChI Key: KSDSYIXRWHRPMN-SFTVRKLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Choerospondin is a flavonoid compound isolated from the bark of Choerospondias axillaris . It is especially used by the Mongolians as a sedative and cardiotonic .


Synthesis Analysis

The ripe fruit of Choerospondias axillaris (Roxb.) Burtt et Hill (Anacardiaceae), collected in the fall, is used to extract Choerospondin . A preparation method for Choerospondin and its application in antibacterial drugs have been reported .


Molecular Structure Analysis

The molecular formula of Choerospondin is C21H22O10. The exact mass is 434.12 .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Choerospondin .


Physical And Chemical Properties Analysis

Choerospondin has a molecular weight of 434.39 and a molecular formula of C21H22O10 . It has a predicted density of 1.597±0.06 g/cm3, a melting point of 191 °C, and a predicted boiling point of 780.8±60.0 °C .

Scientific Research Applications

Antioxidant Properties

Choerospondin has been found to display enhanced resistance to oxidative stress . This means it can help protect cells from damage caused by free radicals, which are harmful molecules that can lead to various health problems.

Anti-Tumor Effects

Choerospondin has shown anti-proliferative effects against MCF-7, HepG2, and H1299 cells . This suggests that it may have potential as a therapeutic agent in the treatment of certain types of cancer.

Anti-Obesity Applications

Choerospondin has been found to inhibit 3T3-L1 preadipocyte differentiation by suppressing the transcription of key adipogenic factors . This indicates that it could potentially be used in the treatment of obesity.

Anti-Inflammatory Properties

Choerospondin supplementation has been observed to significantly decrease nitric oxide production in LPS-induced macrophages . This suggests that it has strong anti-inflammatory properties and could be used in the treatment of various inflammatory conditions.

Anti-Atherosclerosis Effects

Choerospondin has shown potential in the treatment of atherosclerosis, a disease where plaque builds up inside your arteries. It has been found to significantly reduce cholesterol uptake and increase cholesterol efflux in ox-LDL-loaded macrophages .

Sedative and Cardiotonic Uses

Choerospondin is used in herbal medicine, especially by the Mongolians, as a sedative and cardiotonic . This suggests that it could potentially be used in the treatment of various heart conditions and for its calming effects.

Mechanism of Action

Safety and Hazards

Choerospondin is intended for research use only and is not for use in humans . It should be stored at 4°C, sealed, and away from moisture and light .

properties

IUPAC Name

(2S)-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-6,14,16,18-24,26-28H,7-8H2/t14-,16+,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDSYIXRWHRPMN-SFTVRKLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230942
Record name 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-

CAS RN

81202-36-0
Record name 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081202360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is choerospondin and where is it found?

A1: Choerospondin is a flavanone glycoside, specifically a 5,7-dihydroxyflavanone-4'-β-D-glucoside. It was first isolated from the bark of Choerospondias axillaris []. It has since been found in other plant species, including Magnolia officinalis leaves [], Glycyrrhiza extract [], and Cynomorium songaricum [].

Q2: What is the structure of choerospondin?

A2: Choerospondin consists of a naringenin aglycone (5,7-dihydroxyflavanone) with a β-D-glucose sugar moiety attached at the 4' position.

Q3: Has choerospondin demonstrated any biological activity?

A3: Yes, studies have shown that choerospondin exhibits antioxidant activity. In a study using a high-performance liquid chromatography (HPLC) online scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical activity assay, choerospondin isolated from Glycyrrhiza extract demonstrated radical scavenging activity [].

Q4: Are there any studies on the potential applications of choerospondin?

A4: While research on choerospondin is still in its early stages, one study investigated the multiple bioactivities of choerospondin extracted from the blossom of Citrus aurantium L. Var. Amara engl. This research explored its anti-inflammation and anti-atherosclerosis action pathways [].

Q5: Are there any known glycosyltransferases that can catalyze the formation of choerospondin?

A5: Yes, a recent study identified a flavonoid glycosyltransferase from Carthamus tinctorius, named CtUGT49, which can catalyze the formation of choerospondin from naringenin chalcone []. This enzyme exhibits substrate versatility and can also catalyze the formation of other flavonoid glycosides.

Q6: What analytical techniques are used to identify and characterize choerospondin?

A6: Choerospondin is typically isolated and purified using various chromatographic techniques, including MCI gel, silica gel, and Sephadex LH-20 column chromatography []. Structural elucidation is achieved through a combination of spectroscopic methods, including but not limited to, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , , ].

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